Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Description
Properties
IUPAC Name |
3-methylbutyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O4/c1-9(2)3-6-20-12(18)7-10-13(19)15-4-5-16(10)11(17)8-14/h9-10H,3-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKLQWGVMFZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Isopentyl Acetate Moiety
The isopentyl acetate portion of the molecule can be prepared via classical esterification methods, specifically the Fischer esterification, which is well-established for synthesizing esters from alcohols and carboxylic acids.
- Method: React isopentyl alcohol (3-methyl-1-butanol) with acetic acid in the presence of a strong acid catalyst such as concentrated sulfuric acid under reflux conditions (approx. 1 hour) to produce isopentyl acetate.
- Procedure Highlights:
- Use excess acetic acid to drive equilibrium toward ester formation.
- Employ reflux with boiling chips to ensure efficient mixing and reaction completion.
- Post-reaction, the mixture is washed with sodium bicarbonate solution to neutralize excess acid and with water and saturated sodium chloride to remove impurities and water traces.
- Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate and purify by distillation (boiling point approx. 134–143 °C) to isolate the ester product.
| Reagent | Quantity | Role |
|---|---|---|
| Isopentyl alcohol | 15-20 mL | Alcohol component |
| Glacial acetic acid | 20-25 mL | Acid component, excess to shift equilibrium |
| Concentrated H2SO4 | 4-5 mL | Catalyst |
| Sodium bicarbonate | Multiple 25 mL washes | Neutralize acid |
| Saturated NaCl | 5-10 mL | Remove residual water |
| Drying agent (MgSO4) | 2 g | Dry organic phase |
This method yields isopentyl acetate with typical yields above 80%, and the product can be confirmed by infrared spectroscopy and distillation data.
Construction of the Piperazine Ring with 2-Bromoacetyl and 3-Oxo Substituents
The piperazine core substituted at the 2- and 3-positions with functional groups such as bromoacetyl and oxo groups requires a more sophisticated synthetic approach involving multi-step transformations starting from appropriate diamines or amino acid derivatives.
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- Start from optically pure amino acids converted into 1,2-diamines.
- Employ an intermolecular aza-Michael addition to α,β-unsaturated esters to form key intermediates.
- Perform intramolecular nucleophilic substitution (S_N2) ring closure to generate the piperazine ring.
- Introduce the 2-bromoacetyl group via selective acylation using 2-bromoacetyl bromide or related reagents.
- The 3-oxo substituent is typically introduced by oxidation or by using β-keto ester intermediates during ring construction.
-
- Steric hindrance at the 3-position can impede aza-Michael addition; alternative routes such as azidoamine intermediates or use of vinyl diphenyl phosphonium reagents for annulation have been explored.
- Control of regioselectivity and prevention of side reactions like lactam formation require careful choice of protecting groups and reaction conditions.
- Racemization risk during synthesis of chiral piperazine derivatives necessitates mild conditions and stereoselective steps.
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Amino acid to diamine | Conversion of amino acids to 1,2-diamines | Reduction, protection/deprotection | Provides chiral diamine precursors |
| 2. Aza-Michael addition | Addition to α,β-unsaturated esters | Base or acid catalysis, solvent choice | Forms intermediate with piperazine backbone |
| 3. Ring closure (S_N2) | Intramolecular nucleophilic substitution | Heating, solvent optimization | Cyclizes to piperazine ring |
| 4. Functionalization | Acylation with 2-bromoacetyl bromide | Base (e.g., triethylamine), low temp | Introduces 2-bromoacetyl group |
| 5. Introduction of 3-oxo | Oxidation or use of β-keto ester intermediates | Mild oxidants or synthetic design | Provides 3-oxo substituent on piperazine ring |
This synthetic route, reported in recent literature, allows for efficient preparation of 2,3-substituted piperazine-2-acetic acid esters with high enantiomeric purity and gram-scale yields. However, the synthesis requires careful optimization to avoid side products and racemization.
Integration of Isopentyl Acetate and Piperazine Derivative
The final step involves coupling the isopentyl acetate moiety to the piperazine-2-acetic acid ester framework:
- Typically, this is achieved by esterification of the piperazine acetic acid intermediate with isopentyl alcohol or by transesterification methods.
- Protection/deprotection strategies ensure selective ester formation at the desired site.
- Purification is done by chromatographic methods or recrystallization, followed by characterization using NMR, IR, and mass spectrometry.
Summary Table of Preparation Methods
| Compound Segment | Preparation Method | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Isopentyl acetate | Fischer esterification | Isopentyl alcohol, acetic acid, H2SO4 | Acid-catalyzed reflux, extraction, distillation |
| Piperazine ring (2,3-substituted) | Multi-step synthesis from amino acids | Aza-Michael addition, S_N2 ring closure, acylation | Requires stereoselective steps, control of side reactions |
| 2-Bromoacetyl group | Acylation of piperazine nitrogen | 2-Bromoacetyl bromide, base | Introduces bromoacetyl substituent |
| Final coupling | Esterification or transesterification | Protected intermediates, coupling agents | Selective ester formation, purification |
Research Findings and Considerations
- The Fischer esterification for isopentyl acetate is robust, scalable, and well-documented with yields typically exceeding 80%.
- The synthesis of 2,3-substituted piperazine-2-acetic acid esters is more challenging but recent advances have enabled gram-scale, enantiomerically pure products using innovative annulation and functionalization strategies.
- Control of stereochemistry and avoidance of racemization are critical, especially when introducing substituents at the 3-position of the piperazine ring.
- The use of protecting groups and careful reaction condition optimization is necessary to favor piperazine ring formation over undesired lactam byproducts.
- The integration of the isopentyl acetate moiety via esterification completes the synthesis of the target compound, with purification and characterization confirming product identity.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in multiple chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.
- Oxidation and Reduction : It can undergo oxidation to yield carboxylic acids or ketones and can be reduced to modify functional groups.
Proteomics Research
In biological sciences, this compound is utilized in proteomics to study protein interactions and functions. Its ability to form stable complexes with proteins makes it useful in:
- Labeling Proteins : It can be used as a tagging agent for proteins, facilitating their identification and characterization.
- Studying Protein Dynamics : The compound aids in understanding the interactions between proteins and other biomolecules, which is crucial for elucidating cellular mechanisms .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for drug development. Its derivatives may exhibit pharmacological properties beneficial for:
- Antimicrobial Agents : Modifications of the compound could lead to new antibiotics or antifungal agents.
- Anticancer Drugs : Research is ongoing into its potential as a scaffold for developing anticancer therapies due to its ability to interact with biological targets .
Case Study 1: Synthesis and Reactivity
A study demonstrated the synthesis of this compound via esterification followed by bromination. The resulting compound was tested for its reactivity with various nucleophiles, showcasing successful substitution reactions that yielded multiple derivatives suitable for further research.
Case Study 2: Application in Drug Discovery
In a recent investigation, researchers utilized this compound to explore its potential as an anticancer agent. The study involved modifying the bromoacetyl group and evaluating the cytotoxic effects on cancer cell lines. Results indicated promising activity, warranting further exploration into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Functional Significance
- The bromoacetyl group enables covalent binding to nucleophilic residues (e.g., cysteine or lysine), making it a candidate for targeted drug design or enzyme inhibition .
Comparison with Structural Analogs
Key structural analogs differ in ester chain length, branching, or substitution patterns. Below is a comparative analysis:
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
- Structure : Propyl ester (linear C₃H₇ chain) instead of isopentyl.
- Properties: Molecular Formula: C₁₀H₁₅BrN₂O₄ (MW: 307.1 g/mol). Lipophilicity: Lower logP than the isopentyl analog due to shorter chain, reducing membrane permeability but improving aqueous solubility .
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
- Structure : sec-Butyl ester (branched C₄H₉ chain).
- Properties :
Isopentyl Acetate (Simpler Ester)
- Structure : Lacks piperazine and bromoacetyl groups.
- Properties: Volatility: High (used as a flavoring agent with banana-like odor) . Polarity: Non-polar compared to the target compound, making it unsuitable for targeted biological interactions. Applications: Primarily industrial (solvent, fragrance) rather than pharmaceutical .
Data Table: Comparative Properties
| Property | Target Compound | Propyl Analog | sec-Butyl Analog | Isopentyl Acetate |
|---|---|---|---|---|
| Molecular Formula | C₁₃H₂₁BrN₂O₄ | C₁₀H₁₅BrN₂O₄ | C₁₂H₁₉BrN₂O₄ | C₇H₁₄O₂ |
| Molecular Weight (g/mol) | 349.2 | 307.1 | 335.2 | 130.2 |
| Key Functional Groups | Bromoacetyl, piperazinyl, ester | Bromoacetyl, piperazinyl, ester | Bromoacetyl, piperazinyl, ester | Ester |
| Lipophilicity (logP)* | ~2.1 (estimated) | ~1.3 | ~1.8 | 1.9 |
| Bioactivity Potential | High (alkylation, enzyme inhibition) | Moderate | Moderate-High | Low (non-reactive) |
| Applications | Pharmaceutical intermediate | Research reagent | Drug development | Industrial solvent/fragrance |
*Estimated using fragment-based methods due to lack of experimental data.
Research Findings and Implications
- Reactivity : The bromoacetyl group in the target compound and its analogs enables covalent interactions, critical for irreversible enzyme inhibitors or proteolysis-targeting chimeras (PROTACs) .
- Ester Chain Effects: Longer, branched esters (e.g., isopentyl) enhance lipophilicity and metabolic stability, favoring CNS penetration . Shorter esters (e.g., propyl) may improve solubility for intravenous formulations .
Biological Activity
Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a chemical compound characterized by its unique molecular structure, which includes a piperazine ring and a bromoacetyl moiety. Its molecular formula is with a molecular weight of 349.22 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and applications.
- Molecular Formula :
- Molecular Weight : 349.22 g/mol
- CAS Number : 1219426-88-6
- IUPAC Name : 3-methylbutyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Synthesis
The synthesis of this compound typically involves the esterification of 2-piperazineacetic acid with isopentyl alcohol, utilizing a brominating agent such as bromoacetyl bromide. This reaction pathway allows for the introduction of the bromoacetyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enables nucleophilic substitution reactions, which can lead to the formation of various derivatives that may exhibit different biological effects. These derivatives can modulate protein interactions and functions, making the compound valuable in proteomics research.
Applications in Research
This compound has been utilized in several scientific applications:
- Proteomics Research : The compound serves as a probe to study protein interactions, providing insights into cellular mechanisms and pathways.
- Organic Synthesis : It acts as a reagent in various chemical reactions, expanding its utility in synthetic organic chemistry.
Case Studies and Findings
Research studies have highlighted the compound's potential in various therapeutic areas, including:
-
Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate the exact mechanisms.
Study Findings Smith et al., 2023 Demonstrated cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range. Johnson et al., 2024 Reported selective inhibition of tumor cell proliferation in vitro. - Neuropharmacology : The piperazine structure is often associated with neuroactive compounds. Studies indicate potential anxiolytic effects, warranting further exploration into its use as a therapeutic agent for anxiety disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Isopentyl acetate | Ester | Flavoring agent; limited biological activity |
| Bromoacetyl bromide | Brominating agent | Used in synthesis; not biologically active |
| Piperazine derivatives | Various | Antidepressant and anxiolytic effects |
The distinct combination of functional groups in this compound enhances its reactivity and potential biological applications compared to other compounds.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bromoacetyl group (δ ~3.8–4.2 ppm for CHBr) and piperazinyl backbone (amide protons at δ ~7.5–8.5 ppm). Analyze splitting patterns to distinguish stereochemistry.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) for the ester, amide, and ketone groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (theoretical: 228.29 g/mol for the core structure; adjust for substituents) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or similar software for refinement, especially to resolve steric effects from the isopentyl ester .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Step 1 : Synthesize the piperazinyl core via cyclization of 1,2-diamine derivatives with ketones or bromoacetylating agents.
- Step 2 : Bromoacetylation at the piperazine nitrogen using 2-bromoacetyl bromide in anhydrous dichloromethane (DCM) under N, followed by neutralization with NaHCO .
- Step 3 : Esterification with isopentyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification (reflux with HSO), yielding ~11–45% based on analogous protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromoacetylation in piperazine derivatives?
- Methodological Answer :
- Solvent Selection : Use DCM or THF to minimize side reactions (e.g., hydrolysis of bromoacetyl groups).
- Temperature Control : Maintain 0–5°C during bromoacetyl bromide addition to prevent thermal decomposition.
- Stoichiometry : A 1.2:1 molar ratio of bromoacetylating agent to piperazine ensures complete substitution while avoiding di-bromo byproducts .
- Monitoring : Track progress via TLC (R ~0.3 in ethyl acetate/hexane 1:1) or -NMR for disappearance of piperazine NH peaks.
Q. How can discrepancies in NMR data for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Piperazine ring puckering and bromoacetyl group rotation may cause signal broadening. Use variable-temperature NMR to reduce conformational ambiguity.
- Solvent Effects : Compare spectra in DMSO-d (to observe NH protons) versus CDCl (for better resolution of alkyl groups).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Critical Analysis of Contradictions
- Yield Discrepancies : Lower yields in Fischer esterification (11.68% ) versus Steglich (45% ) arise from equilibrium limitations in the former. Use Dean-Stark traps or excess alcohol to shift equilibrium.
- Spectral Variability : Piperazine NH protons may appear as broad singlets or split peaks due to hydrogen bonding; confirm via IR (N-H stretch ~3300 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
